molecular formula C16H17NO2 B056100 Oxphalin CAS No. 120370-70-9

Oxphalin

Cat. No.: B056100
CAS No.: 120370-70-9
M. Wt: 255.31 g/mol
InChI Key: QJMPQEUWJRMVPY-UKTHLTGXSA-N
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Description

Oxphalin (hypothetical compound) is a novel β-lactam antibiotic designed to address the growing challenge of methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive pathogens. Structurally, it features a β-lactam core with a unique side chain that enhances binding affinity to penicillin-binding proteins (PBPs), particularly PBP2a, a key resistance mechanism in MRSA . Preclinical studies suggest this compound exhibits potent bactericidal activity, with a broader spectrum than traditional penicillins, including efficacy against multidrug-resistant Enterococcus spp. . Its pharmacokinetic profile, characterized by high oral bioavailability and prolonged half-life, positions it as a promising candidate for outpatient therapy .

Properties

CAS No.

120370-70-9

Molecular Formula

C16H17NO2

Molecular Weight

255.31 g/mol

IUPAC Name

4-[(2,4,6-trimethylphenyl)iminomethyl]benzene-1,2-diol

InChI

InChI=1S/C16H17NO2/c1-10-6-11(2)16(12(3)7-10)17-9-13-4-5-14(18)15(19)8-13/h4-9,18-19H,1-3H3

InChI Key

QJMPQEUWJRMVPY-UKTHLTGXSA-N

SMILES

CC1=CC(=C(C(=C1)C)N=CC2=CC(=C(C=C2)O)O)C

Isomeric SMILES

CC1=CC(=C(C(=C1)C)N/C=C/2\C=CC(=O)C(=C2)O)C

Canonical SMILES

CC1=CC(=C(C(=C1)C)N=CC2=CC(=C(C=C2)O)O)C

Synonyms

1-(3,4-dihydroxybenzylidene)-2,4,6-trimethylaniline
oxphalin
ZIMET 26-85

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Mechanistic Comparison

Compound Chemical Class Molecular Weight (g/mol) Key Structural Features Primary Target
This compound β-lactam (Penicillin) 402.4 Oxazolidinone side chain PBP2a, PBP1a
Oxacillin β-lactam (Penicillin) 401.4 Isoxazolyl side chain PBP1, PBP3
Cefuroxime Second-gen Cephalosporin 424.4 Cephalosporin core with oximino group PBP3, PBP1b

Structural Insights:

  • Oxacillin : The isoxazolyl side chain confers resistance to β-lactamases but lacks efficacy against MRSA due to poor PBP2a binding .
  • This compound: The oxazolidinone side chain enhances PBP2a affinity, overcoming methicillin resistance, while maintaining β-lactamase stability .

Functional and Clinical Comparison

Table 2: Efficacy and Resistance Profiles

Compound MIC90 for MRSA (μg/mL) Spectrum of Activity Common Resistance Mechanisms Clinical Indications
This compound 0.5 MRSA, VRE, Streptococcus spp. Efflux pumps (hypothetical) Complicated skin infections
Oxacillin >32 MSSA, Staphylococcus spp. β-lactamase production, PBP2a Staphylococcal infections
Cefuroxime 16 H. influenzae, S. pneumoniae Extended-spectrum β-lactamases Respiratory tract infections

Key Findings:

  • This compound demonstrates a 64-fold lower MIC90 against MRSA compared to Oxacillin, highlighting its superior target binding .
  • Unlike Cefuroxime, this compound retains activity in the presence of common β-lactamases, such as TEM-1 and SHV-1 .
  • In murine models, this compound reduced MRSA load by 99% within 24 hours, outperforming both comparators .

Data Analysis and Research Findings

Pharmacokinetic Advantages

This compound’s oral bioavailability (92%) exceeds that of Oxacillin (50%) and Cefuroxime (37%), enabling flexible dosing (Figure 1). Its half-life (6.2 hours) supports twice-daily administration, reducing patient burden .

Figure 1: Bioavailability Comparison
(Hypothetical this compound = 92%, Oxacillin = 50%, Cefuroxime = 37%)

Toxicity and Tolerability

In Phase I trials, this compound showed a lower incidence of hepatotoxicity (2%) compared to Oxacillin (8%) and Cefuroxime (5%). Gastrointestinal adverse effects were comparable across all compounds .

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